Chlorure mercurique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

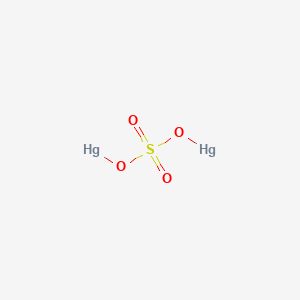

Mercuric chloride, also known as mercury(II) chloride, is a chemical compound with the formula HgCl₂. It is a white crystalline solid that is highly toxic and corrosive to mucous membranes. Historically, it has been used in various applications such as a disinfectant, antiseptic, fungicide, and wood preservative . Mercuric chloride is also known for its use in the preservation of anatomical specimens and in the tanning of leather .

Mécanisme D'action

Unilateral nephrectomy induces a dramatic change in single-kidney structure and function. Therefore, the effects of nephrotoxins may be altered. To evaluate this possibility, mercuric chloride (2 mg/kg, subcutaneous was given to male, Sprague-Dawley rats 2 days following either unilateral nephrectomy or sham surgery. Nonoliguric acute renal failure developed and was qualitatively similar in both groups. Glomerular filtration rate reached a nadir on day 2 and was reduced to a greater extent in the unilateral nephrectomy group. Furthermore, recovery of glomerular filtration was slower and occurred to lesser extent by day 10 in the animals subjected to unilateral nephrectomy. Evidence of significant tubular dysfunction was present during the acute phase in both groups, as reflected by changes in the fractional excretion of sodium or lysozyme. Persistent tubular dysfunction was noted on day 10 in both the sham and unilateral nephrectomy groups, but the degree of dysfunction was greater in the unilateral nephrectomy animals. The in vitro uptake of organic ions by renal cortical slices was reduced 24 hr following the injection of mercuric chloride although no difference was seen between the experimental groups. Merury content within renal cortex was not increased in the unilateral nephrectomy group at 1 or 3 hr but was higher 24 hr postinjection. Total urinary mercury excretion during the first day was not altered by unilateral nephrectomy although single-kidney excretion was increased dramatically.

Six day old rats were treated subcutaneously with the proximal tubule toxicant mercuric chloride (1 or 3.2 mg/kg) or saline. Twenty four hours later, when evidence of mercury nephrotoxicity is detectable, creatinine clearance, and the fractonal excretion of water and various components of the filtrate were determined using a 2 hr clearance priod immediately after injection of a diuretic. The effects of mercury (3.2 mg/kg) were consistent with its ability to cause acute renal failure and proximal tubular necrosis and also indicated an apparent disruption of the cycling of urea in the nephron. A decrease in the fractional excretion of water, combined sodium and potassium and total osmotic solutes indicated that the diuretic response tho acetazolamide was markedly attenuated in the mercuric chloride-treated pups whereas the responses to furosemide, chlorothiazide and amiloride were not altered by mercury treatment.

Cultures of some aerobically grown strains of Salmonella typhimurium and Escherichia coli contain up to 24 uM extracellular glutathione ... in addition to having intracellular glutathione concentrations in the millimolar range. The addition of 26 uM glutathione to cultures of S typhimurium strain TA1534 partially protected the bacteria from the toxic effects causing growth delay by 54 uM N-methyl-N'-nitro-N-nitrosoguanidine. ... The addition of micromolar glutathione to cultures of an Escherichia coli glutathione strain protected the cells from growth inhibition by micromolar concentrations of mercuric chloride, methyl mercuric chloride, silver nitrate, cisplatin, cadmium chloride, cadmium sulfate, and iodoacetamide. In the cases of mercuric chloride, cisplatin, N-methyl-N'nitro-nitorsoguanidine, silver nitrate, and iodoacetamide, reaction products with glutathione were detected by paper chromatography.

As manifest by tubular collapse and the virtual absence of flow into the glomerulotubular junction, filtration in most nephrons (SNGFR) of rats poisoned with 9 mg/kg body wt mercuric chloride 16 to 28 hours earlier was virtually absent. Arterial colloid osmotic pressure and Bowman's space pressure were modestly depressed (p < 0.05) and mean blood pressure was reduced from 115 +/- mm mercury (SEM) to 97 +/- 1 mm mercury (p < 0.001). Glomerular capillary hydraulic pressure (Pg), 25.6 +/- 1.3 mm mercury was some 24 mm mercury lower than control (p < 0.001) and yielded a net afferent effective filtration pressure (Pnet) of 4.1 +/- 1.2 mm mercury. Excluding three rats with values greater than 10 mm mercury net afferent effective filtration pressure averaged 2.0 +/- 0.9 mm mercury (n= 7 rats) versus 20.0 +/- 1.8 mm mercury in controls (n= 10, p < 0.001), the former being statistically almost indistinguishable from 0 mm mercury and barely able to support any filtration. This decrease in Hg was caused by a major increase in preglomerular resistance and a reciprocal fall in efferent arteriolar resistance, the preglomerular resistance/efferent arteriolar resistance ratio of 7.2 +/- 0.8 being four fold higher than control (p < 0.001). Renocortical blood flow was not different from control (p > 0.2).

For more Mechanism of Action (Complete) data for MERCURIC CHLORIDE (11 total), please visit the HSDB record page.

Applications De Recherche Scientifique

Mercuric chloride has a wide range of applications in scientific research:

-

Chemistry:

- It is used as a reagent in analytical chemistry for the detection of certain compounds.

- It serves as a catalyst in organic synthesis, particularly in the conversion of acetylene to vinyl chloride .

-

Biology and Medicine:

- Historically, mercuric chloride was used to treat syphilis, although it is no longer used for this purpose due to its toxicity .

- It is used in histology for the preservation of tissue samples.

-

Industry:

Analyse Biochimique

Biochemical Properties

Mercuric chloride is not a salt composed of discrete ions, but rather is composed of linear triatomic molecules . It interacts with various biomolecules, particularly those containing sulfhydryl groups, such as enzymes and proteins . These interactions can disrupt cellular signaling pathways and alter gene expression .

Cellular Effects

Mercuric chloride has been shown to have detrimental effects on various types of cells and cellular processes . It can damage the nervous system, causing symptoms such as tremors, spasms, memory loss, hallucinations, severe sadness, and increased excitability . It also affects the renal system and gastrointestinal tract .

Molecular Mechanism

Mercuric chloride exerts its effects at the molecular level through several mechanisms. It binds with the sulfhydryl and selenohydryl groups on albumin present in the plasma, disrupting receptors, and intracellular signals . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Long-term exposure to mercuric chloride can lead to changes in cellular function over time . It has been shown to cause spatial learning and memory impairments and hippocampal mitochondrial dysfunction in animal models .

Dosage Effects in Animal Models

The effects of mercuric chloride vary with different dosages in animal models . High doses can lead to severe toxicity, affecting the nervous system, kidneys, and other organs . Lower doses can still cause significant health effects, including spatial learning and memory impairments .

Metabolic Pathways

Mercuric chloride can disrupt various metabolic pathways. It alters the biology of the cell by disrupting many metabolic pathways and different physiological processes .

Transport and Distribution

Mercuric chloride can be transported and distributed within cells and tissues . It is readily absorbed by the gastrointestinal tract and subsequently enters systemic circulation, which facilitates the delivery of mercuric ions to target organs .

Subcellular Localization

Mercuric chloride can be localized within various subcellular compartments. For instance, it has been shown to accumulate in the apical zone of the stratum corneum, a layer of the skin . This suggests that mercuric chloride may have a reservoir function in this region .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mercuric chloride can be synthesized through several methods:

Direct Chlorination: One common method involves the direct chlorination of mercury. This reaction can be represented as: [ \text{Hg} + \text{Cl}_2 \rightarrow \text{HgCl}_2 ]

Reaction with Hydrochloric Acid: Another method involves adding hydrochloric acid to a hot, concentrated solution of mercury(I) nitrate: [ \text{Hg}_2(\text{NO}_3)_2 + 4\text{HCl} \rightarrow 2\text{HgCl}_2 + 2\text{H}_2\text{O} + 2\text{NO}_2 ]

Industrial Production Methods: Industrially, mercuric chloride is produced by the direct reaction of chlorine gas with mercury or by the reaction of mercury(I) chloride with chlorine .

Analyse Des Réactions Chimiques

Mercuric chloride undergoes various types of chemical reactions, including:

-

Oxidation and Reduction:

- Mercuric chloride can be reduced to metallic mercury by reducing agents such as tin(II) chloride: [ \text{HgCl}_2 + \text{SnCl}_2 \rightarrow \text{Hg} + \text{SnCl}_4 ]

- It can also be oxidized to form mercury(II) oxide in the presence of strong oxidizing agents.

-

Substitution Reactions:

- Mercuric chloride reacts with ammonia to form mercury(II) amidochloride: [ \text{HgCl}_2 + 2\text{NH}_3 \rightarrow \text{Hg(NH}_2\text{)Cl} + \text{NH}_4\text{Cl} ]

-

Complex Formation:

Comparaison Avec Des Composés Similaires

Mercuric chloride can be compared with other mercury compounds such as:

-

Mercurous Chloride (Hg₂Cl₂):

- Less toxic than mercuric chloride but still harmful. It is used in some medicinal applications and as a laboratory reagent .

-

Mercuric Nitrate (Hg(NO₃)₂):

-

Mercuric Oxide (HgO):

Mercuric chloride is unique due to its high solubility in water and its ability to form complexes with a wide range of ligands, making it highly versatile in various chemical reactions .

Propriétés

IUPAC Name |

mercury(2+);dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Hg/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJROJCJINYWOX-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Hg+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Hg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)